molecular formula C7H13Cl2N3O B2573960 3-(2-aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride CAS No. 2173997-24-3

3-(2-aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No.: B2573960
CAS No.: 2173997-24-3
M. Wt: 226.1
InChI Key: TUUDPHQYFVSHRJ-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride is a chemical compound with a unique structure that includes a pyrimidinone ring substituted with an aminoethyl group and a methyl group

Scientific Research Applications

3-(2-aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of “3-(2-Aminoethyl)-6-methylpyrimidin-4(3H)-one dihydrochloride” is not clearly recognized . More research is needed to understand its biological activities and potential applications.

Safety and Hazards

This compound has several safety precautions associated with it. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of an aminoethyl-substituted urea with a suitable aldehyde or ketone, followed by reduction and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to its specific substitution pattern on the pyrimidinone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-aminoethyl)-6-methylpyrimidin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-6-4-7(11)10(3-2-8)5-9-6;;/h4-5H,2-3,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUDPHQYFVSHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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